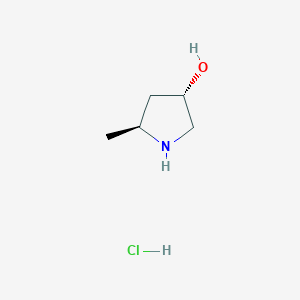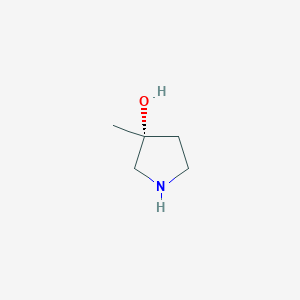![molecular formula C13H18Cl2FNO B1426323 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220036-86-1](/img/structure/B1426323.png)
4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
“4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H18Cl2FNO . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC1=CC=C(OCCC2CNCCC2)C(Cl)=C1 . This indicates that the compound contains a piperidine ring attached to a chloro-fluoro-substituted phenyl group via an ethoxy linker . Physical And Chemical Properties Analysis
The molecular weight of “4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride” is 294.19 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A study explored the synthesis of piperazine derivatives, including compounds modeled after the antidepressant fluoxetine, potentially acting as SSRIs with improved adverse reaction profiles. Preliminary data indicated that these compounds, similar in structure to 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride, exhibit binding at the serotonin reuptake transporter site, although with less potency than typical SSRIs (Dorsey, Miranda, Cozzi, & Pinney, 2004).
Copolymerization Processes
- Research focused on the synthesis and copolymerization of novel trisubstituted ethylenes, including compounds with elements similar to 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride. These studies aimed to create new materials with specific thermal and physical properties, showcasing the compound's utility in advanced material science (Hussain et al., 2019).
Antimicrobial Applications
- Another line of research explored the synthesis of new fluoroquinolone analogs under various conditions, including compounds structurally related to 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride. These compounds demonstrated significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Prasad et al., 2017).
Synthesis for Receptor Studies
- The compound's structure has been utilized in the synthesis of specific ligands for receptor studies. These synthesized compounds, structurally akin to 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride, aim to probe specific receptor activities in the brain, contributing to our understanding of neurological processes (Waterhouse et al., 1997).
Anticancer Research
- Research on compounds with a similar structure to 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride revealed a novel class of cytotoxic and anticancer agents, showcasing the potential of these compounds in the development of new treatments for cancer (Dimmock et al., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[2-(2-chloro-4-fluorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO.ClH/c14-12-9-11(15)1-2-13(12)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHFXBQOQQOAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazolo[3,4-c]pyridin-5(6H)-one](/img/structure/B1426240.png)



![2,3-Dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B1426248.png)






![(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1426261.png)

![(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1426263.png)